N-(2,3-Dihydro-1H-inden-1-yl)-1-prop-2-ynylpiperidine-4-carboxamide
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Overview
Description
N-(2,3-Dihydro-1H-inden-1-yl)-1-prop-2-ynylpiperidine-4-carboxamide is a complex organic compound that features a unique structure combining an indene moiety with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1H-inden-1-yl)-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions involving appropriate precursors such as 4-nitro-3-phenylbutanoic acid.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a series of reactions including hydrogenation, hydrolysis, and amidation.
Final Coupling: The final step involves coupling the indene and piperidine moieties under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1H-inden-1-yl)-1-prop-2-ynylpiperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,3-Dihydro-1H-inden-1-yl)-1-prop-2-ynylpiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1H-inden-1-yl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The indene moiety may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene-1-yl-2,7-diazaspiro[3.6]nonane: This compound shares the indene moiety but has a different ring structure, leading to distinct biological activities.
2,3-Dihydro-1H-indene-1-acetic acid: Another compound with the indene structure, used in different applications due to its carboxylic acid group.
Uniqueness
N-(2,3-Dihydro-1H-inden-1-yl)-1-prop-2-ynylpiperidine-4-carboxamide is unique due to its combination of an indene moiety with a piperidine ring, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-2-11-20-12-9-15(10-13-20)18(21)19-17-8-7-14-5-3-4-6-16(14)17/h1,3-6,15,17H,7-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVQRCYGJBXJQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2CCC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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